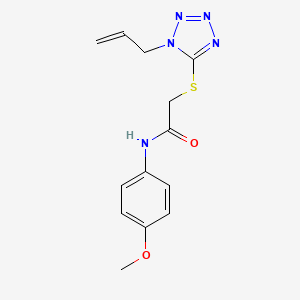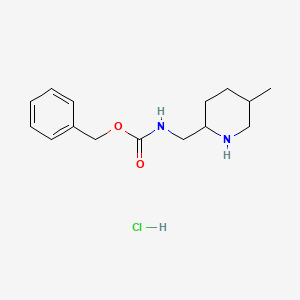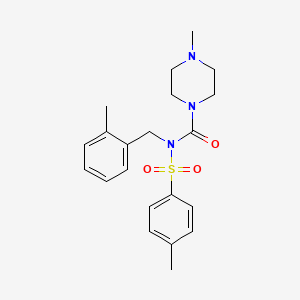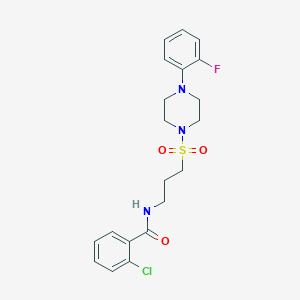
4-chloro-N-(3-phenylmethoxypyridin-2-yl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-N-(3-phenylmethoxypyridin-2-yl)benzenesulfonamide (CPMPBS) is an organic compound that has been studied extensively for its potential applications in scientific research. CPMPBS is a member of the pyridinesulfonamide family, and is a versatile compound with a wide range of applications in the laboratory. It is a colorless solid that can be used as a reagent for the synthesis of various organic compounds, and as a catalyst for a number of reactions. In addition, CPMPBS has been studied for its potential to act as an inhibitor of enzymes, and for its ability to act as a biological probe.
Aplicaciones Científicas De Investigación
Herbicide Selectivity
Chlorsulfuron, a compound structurally related to 4-chloro-N-(3-phenylmethoxypyridin-2-yl)benzenesulfonamide, has been studied for its selective herbicidal properties. Cereals like wheat, oats, and barley can metabolize chlorsulfuron into an inactive form, making it an effective post-emergence herbicide for small grains. This metabolism involves hydroxylation of the phenyl ring followed by conjugation with a carbohydrate moiety, a trait not observed in sensitive broadleaf plants (Sweetser, Schow, & Hutchison, 1982).
Anticancer Properties
Studies have shown that certain benzenesulfonamide derivatives demonstrate significant anticancer activities. For instance, a compound with structural similarity to this compound exhibited high tumor selectivity and potency, indicating potential as a novel anticancer agent. These compounds have also shown to inhibit human carbonic anhydrase IX and XII, enzymes relevant in cancer pathology (Gul et al., 2016).
Optical and Electronic Applications
Certain benzenesulfonamide compounds have been researched for their optical and electronic applications, particularly in second-order nonlinear optics. Ionic salts containing benzenesulfonamide moieties have been prepared and analyzed for their crystal structures and electronic properties, which can be applied in materials science and photonics (Anwar et al., 2000).
Photodynamic Therapy
Benzenesulfonamide derivatives have been explored for use in photodynamic therapy, particularly in cancer treatment. The new zinc phthalocyanine derivatives, substituted with benzenesulfonamide groups, have been synthesized and characterized for their potential as Type II photosensitizers in photodynamic therapy due to their high singlet oxygen quantum yield and good fluorescence properties (Pişkin, Canpolat, & Öztürk, 2020).
Luminescence and Antibacterial Properties
Research on d10 metal complexes involving benzenesulfonamide derivatives has demonstrated diverse structural arrangements and properties. These compounds show promising luminescence and antibacterial properties, offering potential applications in material science and biotechnology (Feng et al., 2021).
Progesterone Receptor Antagonism
N-(4-phenoxyphenyl)benzenesulfonamide derivatives have been developed as novel nonsteroidal progesterone receptor antagonists. These compounds are promising for treating diseases such as uterine leiomyoma and endometriosis, and their unique structural features differentiate them from other nonsteroidal PR antagonists (Yamada et al., 2016).
Propiedades
IUPAC Name |
4-chloro-N-(3-phenylmethoxypyridin-2-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN2O3S/c19-15-8-10-16(11-9-15)25(22,23)21-18-17(7-4-12-20-18)24-13-14-5-2-1-3-6-14/h1-12H,13H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UADWCRSDQNUAME-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(N=CC=C2)NS(=O)(=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-((3-benzyl-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(3,4-dichlorophenyl)acetamide](/img/structure/B2733173.png)

![4-chloro-N-[(oxan-4-yl)(thiophen-2-yl)methyl]-3-(trifluoromethyl)benzene-1-sulfonamide](/img/structure/B2733176.png)

![tert-Butyl 4-(4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidine-1-carboxylate](/img/structure/B2733181.png)


![N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-(3,6-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)propanamide](/img/structure/B2733185.png)
![1-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]-3-(3-fluorophenyl)-1-(pyridin-2-ylmethyl)thiourea](/img/structure/B2733189.png)
![2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chloro-4-fluorophenyl)acetamide](/img/structure/B2733191.png)

![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2733193.png)

![(E)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-3-(3-nitrophenyl)acrylamide hydrochloride](/img/structure/B2733196.png)